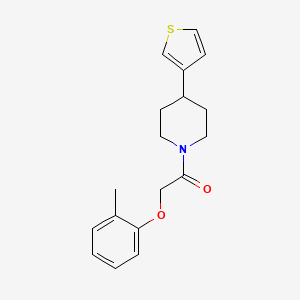

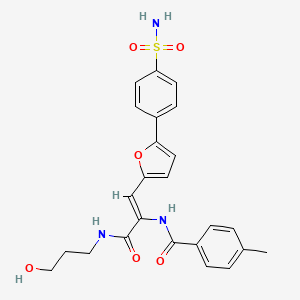

1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to a class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target cancer cells by inhibiting the activity of BTK, a protein that plays a critical role in the growth and survival of cancer cells.

Applications De Recherche Scientifique

Hydrogen-bonding Patterns

Hydrogen-bonding patterns play a crucial role in the structural organization of compounds similar to 1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone. Studies have characterized compounds with bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming a six-membered hydrogen-bonded ring and leading to centrosymmetric dimers. Weak C-H...Br interactions further link molecules into chains, with additional weak Br...O, C-H...π, and C-H...O interactions stabilizing crystal structures (Balderson et al., 2007).

Microwave Assisted Synthesis

Microwave irradiation has been utilized for the efficient synthesis of compounds involving 1-(4-(piperidin-1-yl) phenyl) ethanone, demonstrating its utility in forming complex structures with potential antibacterial properties. This approach underlines the importance of novel synthetic methods in the development of new compounds with potential biological activities (Merugu et al., 2010).

Synthesis and Characterization

The synthesis and detailed characterization of compounds incorporating piperidinyl groups are fundamental in understanding their properties and potential applications. Techniques such as IR, NMR, and MS studies are crucial for the characterization process, providing insights into the thermal stability and structural confirmation of synthesized compounds, which is essential for further biological applications (Govindhan et al., 2017).

Electrochemical Synthesis

Electrochemical methods offer an environmentally friendly and efficient approach to synthesizing phenylpiperazine derivatives. The electrochemical oxidation of related compounds in the presence of arylsulfinic acids as nucleophiles highlights the potential for developing novel synthetic routes for the production of phenylpiperazine derivatives with high atom economy and minimal environmental impact (Nematollahi & Amani, 2011).

Propriétés

IUPAC Name |

2-(2-methylphenoxy)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-14-4-2-3-5-17(14)21-12-18(20)19-9-6-15(7-10-19)16-8-11-22-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAYESRDVRPGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Thiophen-3-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2469055.png)

![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)

![Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate](/img/structure/B2469059.png)

![2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide](/img/structure/B2469063.png)

![(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2469064.png)

![N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2469069.png)

![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)

![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)